

The Architecture of Pyrazole Derivatives: A Spectroscopic and Structural Guide

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Compound of Interest

Compound Name: (1-phenyl-1H-pyrazol-4-yl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectral characteristics of pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.^{[1][2]} This document details the key spectroscopic methods for characterization, provides standardized experimental protocols, and presents illustrative workflows and signaling pathways relevant to their biological activity.

Core Structure and Spectroscopic Fingerprints

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.^[3] This unique arrangement imparts a distinct set of spectroscopic properties that are invaluable for their identification and characterization. The following sections summarize the expected spectral data for pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of pyrazole derivatives, providing detailed information about the chemical environment of each proton and carbon atom.^{[4][5]}

Table 1: Typical ¹H NMR Spectral Data for a Substituted Pyrazole Ring

Proton Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-3	7.5 - 8.5	Doublet or Singlet	1.5 - 3.0	Chemical shift is influenced by the substituent at N-1 and C-5.
H-4	6.2 - 6.8	Triplet or Doublet of Doublets	1.5 - 3.0	Typically the most shielded proton on the pyrazole ring.
H-5	7.4 - 8.2	Doublet or Singlet	2.0 - 3.5	Sensitive to substituents at N-1 and C-4.
N-H	10.0 - 14.0	Broad Singlet	-	If unsubstituted at N-1; often exchanges with D ₂ O.

Table 2: Typical ¹³C NMR Spectral Data for a Substituted Pyrazole Ring

Carbon Position	Chemical Shift (δ , ppm)	Notes
C-3	135 - 155	Deshielded due to the adjacent nitrogen atom.
C-4	100 - 115	The most shielded carbon of the pyrazole ring.
C-5	125 - 145	Chemical shift is influenced by the substituent at N-1.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in pyrazole derivatives.

Table 3: Characteristic IR Absorption Bands for Pyrazole Derivatives

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3100 - 3500	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C=N Stretch	1580 - 1650	Medium to Strong
C=C Stretch (Aromatic)	1400 - 1600	Medium to Strong
Ring Vibrations	1300 - 1500	Multiple bands

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of pyrazole derivatives, aiding in their identification and structural confirmation.[6]

Table 4: Common Fragmentation Patterns in Mass Spectra of Pyrazole Derivatives

Fragment	Description
[M] ⁺ •	Molecular ion peak, indicating the molecular weight.
[M-H] ⁺ •	Loss of a hydrogen atom.
[M-N ₂] ⁺ •	Loss of a nitrogen molecule, characteristic of some nitrogen-containing heterocycles.
[M-R] ⁺ •	Loss of a substituent group.
Pyrazole ring fragments	Cleavage of the pyrazole ring can lead to various smaller fragments.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the pyrazole ring and any conjugated systems.[2][7][8] The absorption maxima (λ_{max}) are sensitive to the substitution pattern and the solvent used.

Table 5: Typical UV-Vis Absorption Maxima for Pyrazole Derivatives

Transition	Wavelength Range (nm)	Notes
$\pi \rightarrow \pi$	200 - 280	Characteristic of the aromatic pyrazole ring.
$n \rightarrow \pi$	250 - 350	May be observed depending on substituents and solvent polarity.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of pyrazole derivatives.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[9] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain optimal resolution.
- **^1H NMR Acquisition:**
 - **Pulse Sequence:** Standard single-pulse experiment.
 - **Spectral Width:** Typically 0-12 ppm.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, or as needed for adequate signal-to-noise.
- ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: Typically 0-200 ppm.
 - Number of Scans: 128 or more, as ¹³C has a low natural abundance.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard or the residual solvent peak.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the pyrazole derivative.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Analysis:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a relevant m/z range.
- Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

IR Spectroscopy

Objective: To identify the functional groups present in the pyrazole derivative.

Methodology:

- Sample Preparation:
 - Solid Samples (KBr pellet): Mix 1-2 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
 - Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record a background spectrum.
 - Place the sample in the IR beam and record the sample spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands corresponding to the functional groups.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the pyrazole derivative.

Methodology:

- Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 1.0.
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Record a baseline spectrum with the cuvettes filled with the solvent.

- Record the sample spectrum over the desired wavelength range (e.g., 200-800 nm).
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) if the concentration is known.

X-Ray Crystallography

Objective: To determine the precise three-dimensional structure of the pyrazole derivative in the solid state.

Methodology:

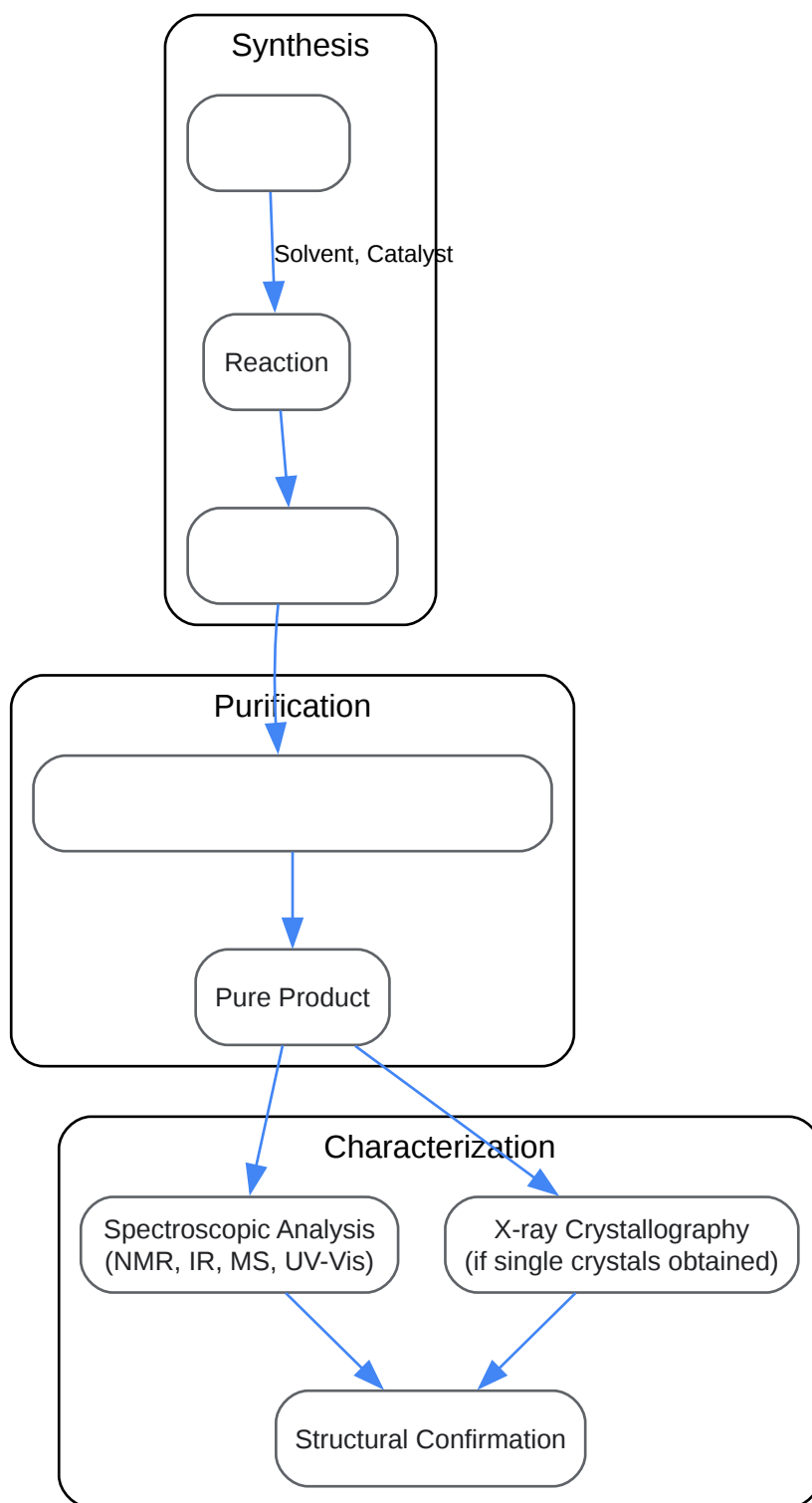
- Crystal Growth: Grow single crystals of the pyrazole derivative of sufficient size and quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
- Data Collection:
 - Mount a suitable single crystal on a goniometer head.
 - Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo K α or Cu K α).
 - Collect diffraction data by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
 - Refine the structural model against the experimental data to obtain the final, accurate molecular structure.^{[10][11][12]}

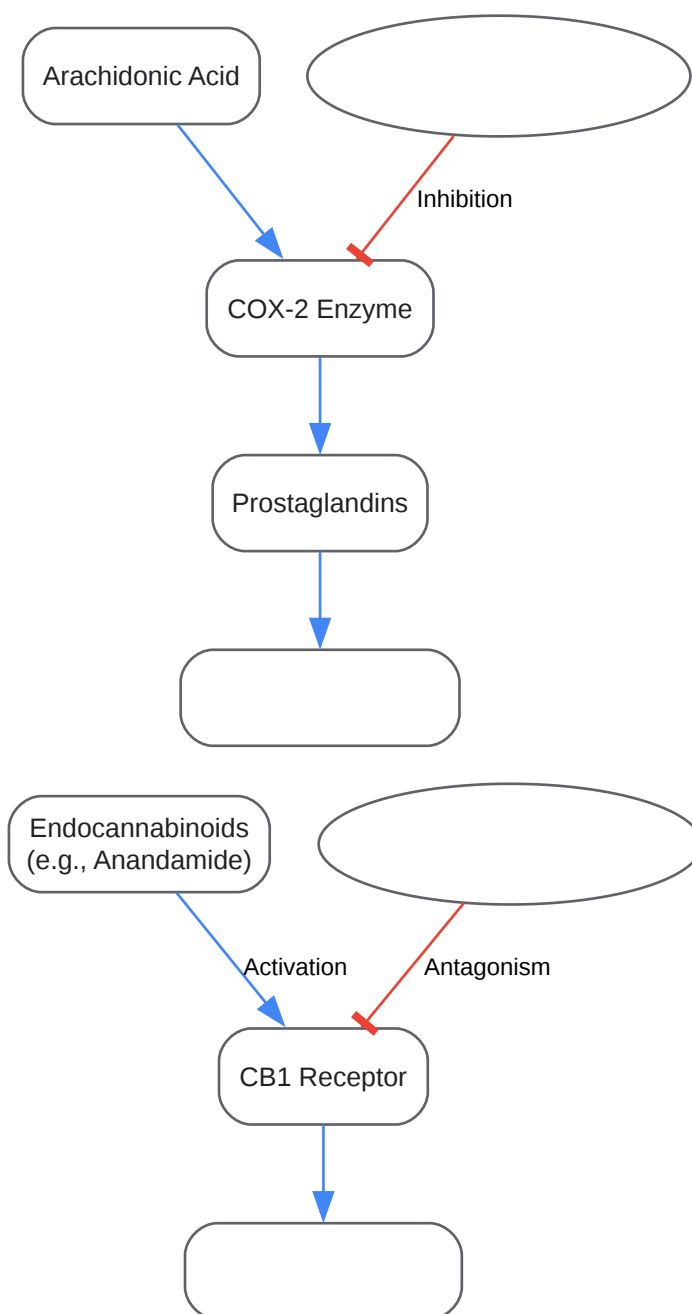
Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes in the study of pyrazole derivatives.

General Synthesis and Characterization Workflow

The following diagram outlines a typical workflow for the synthesis and structural confirmation of a novel pyrazole derivative.





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